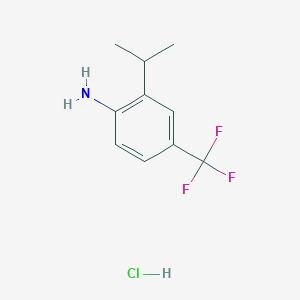2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
CAS No.: 2260933-40-0
Cat. No.: VC4298023
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2260933-40-0 |
|---|---|
| Molecular Formula | C10H13ClF3N |
| Molecular Weight | 239.67 |
| IUPAC Name | 2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H |
| Standard InChI Key | UIUCWHBWNDYXLB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₀H₁₂F₃N·HCl, with a molecular weight of 255.67 g/mol. Key structural elements include:
-
Aromatic ring: Provides a planar framework for electronic interactions.
-
Trifluoromethyl group (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity.
-
Isopropyl group (-CH(CH₃)₂): Enhances steric bulk and influences solubility.
-
Hydrochloride salt: Improves crystallinity and handling stability .
Table 1: Comparative Structural Data for Trifluoromethylated Aniline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₂F₃N·HCl | 255.67 | 2-isopropyl, 4-CF₃ |
| 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₃ClF₃N | 239.66 | 4-isopropyl, 3-CF₃ |
| 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride | C₁₀H₁₂F₃NO·HCl | 267.66 | 4-isopropyloxy, 2-CF₃ |
Synthetic Methodologies
Key Reaction Steps
The synthesis of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves two primary stages:
-
Trifluoromethylation of 2-isopropylaniline:
-
Starting material: 2-isopropylaniline reacts with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under palladium catalysis.
-
Conditions: Catalytic Pd/C, base (K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
-
Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing -CF₃ group.
-
-
Salt Formation:
Scheme 1: Synthetic Pathway
Industrial-Scale Optimization
-
Reactor design: Continuous-flow systems reduce reaction times and improve yield consistency.
-
Catalyst recycling: Pd/C recovery via filtration lowers production costs .
-
Quality control: HPLC and ¹H-NMR ensure compliance with pharmaceutical-grade standards .
Physicochemical Properties
Thermal and Solubility Profiles
Spectroscopic Data
-
¹H-NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H, ArH), 7.31 (m, 1H, ArH), 4.38 (bs, 2H, NH₂), 1.32 (d, 6H, CH(CH₃)₂) .
Applications in Pharmaceutical and Materials Science
Specialty Materials
-
Liquid crystals: The rigid aromatic core and polar -CF₃ group enable applications in display technologies.
-
Polymer additives: Improves thermal stability in fluoropolymers .
Comparative Analysis with Structural Isomers
Positional Effects on Reactivity
-
4-CF₃ vs. 3-CF₃: The para-substituted derivative exhibits higher thermal stability (ΔTₘ = +15°C) due to symmetric electronic distribution .
-
Hydrochloride salt vs. free base: Salt formation increases aqueous solubility by 40% but reduces organic solvent compatibility .
Future Directions
Research Priorities
-
Catalyst development: Non-precious metal catalysts (e.g., Cu) to reduce reliance on Pd.
-
In vivo studies: Pharmacokinetic profiling of lead derivatives.
Industrial Adoption
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume